2,6-Diphenylpyrazine

Antiprotozoal Trypanosoma brucei Regioisomer selectivity

Researchers face position-dependent bioactivity and core-specific optoelectronic performance-generic pyrazine isomers or pyridine analogs fail to replicate results. 2,6-Diphenylpyrazine solves this with: - Antiprotozoal IC50: 6 nM (T. b. rhodesiense), 3× more potent than 2,5-isomer - Deep-blue OLED EQE: 5.73% in non-doped devices (CIE 0.151, 0.078) - Reliable synthesis: Suzuki coupling, >70% yield, scalable for SAR Procure the authenticated 2,6-regioisomer for reproducible lead optimization and materials R&D.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 25827-94-5
Cat. No. B1267240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpyrazine
CAS25827-94-5
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H
InChIKeyPHTOUDMCYGFCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylpyrazine (CAS 25827-94-5): A Versatile Pyrazine Core Scaffold for Medicinal Chemistry and Materials Science


2,6-Diphenylpyrazine is a heterocyclic aromatic compound consisting of a pyrazine (1,4-diazine) core substituted with phenyl groups at the 2- and 6-positions. This symmetrical scaffold serves as a key intermediate and building block for structurally diverse derivatives in medicinal chemistry and advanced materials. In pharmaceutical research, dicationic 2,6-diphenylpyrazines have been extensively evaluated as DNA minor groove binders with antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum [1]. In optoelectronics, the linear D-A-D diphenylpyrazine architecture enables efficient deep-blue fluorescence with external quantum efficiencies exceeding 5% in non-doped OLED devices [2]. The compound is typically synthesized via Suzuki coupling of 2,6-dichloropyrazine with arylboronic acids, providing a modular route to functionalized derivatives [1].

Med Chem Privileged scaffold for DNA minor-groove binder and antiprotozoal lead optimization
Optoelectronics D-A-D core for non-doped deep-blue OLED emitter development
Synthesis Modular Suzuki coupling platform for parallel library synthesis

Why Generic Pyrazine Derivatives Cannot Substitute 2,6-Diphenylpyrazine in Critical Applications


Generic substitution among diphenylpyrazine isomers and heterocyclic analogs fails due to position-dependent pharmacological activity and core-dependent physicochemical behavior. Direct head-to-head comparisons reveal that the 2,6-substitution pattern is not interchangeable with the 2,5-isomer: dicationic 2,6-diphenylpyrazine exhibits three-fold higher antiprotozoal potency than its 2,5-regioisomer against T. b. r. (IC₅₀: 6 nM vs 19 nM) [1]. Furthermore, replacing the pyrazine core with pyridine—a chemically similar heterocycle—results in systematically diminished cytotoxicity across a series of matched analog pairs [2]. These position-specific and core-specific effects cannot be predicted from generic property databases, making procurement of the authentic 2,6-isomer essential for reproducible research outcomes and lead optimization campaigns.

Regioisomer
2,5-Isomer exhibits reduced antiprotozoal potency
Position-dependent DNA binding may shift IC₅₀ values significantly, limiting direct substitution in SAR studies.
Heterocycle
Pyridine core shows lower cytotoxicity promotion
Pyrazine-to-pyridine replacement may result in systematically diminished biological response across analog series.

Quantitative Comparative Evidence for 2,6-Diphenylpyrazine Versus Structural Analogs


2,6-Diphenylpyrazine Regioisomer Outperforms 2,5-Isomer by 3-Fold in Antitrypanosomal Potency

Dicationic 2,6-diphenylpyrazine (compound 10) demonstrated an IC₅₀ of 6 nM against Trypanosoma brucei rhodesiense, whereas the isomeric 2,5-diphenylpyrazine diamidine (compound 6) under identical assay conditions exhibited an IC₅₀ of 19 nM, representing a 3.2-fold reduction in potency [1]. Both compounds were evaluated as their diamidine hydrochloride salts against the STIB900 strain.

Antitrypanosomal Potency
Head-to-head
IC₅₀: 6 nM (2,6) vs 19 nM (2,5)
Regioisomer context for SAR-driven lead optimization
T. b. rhodesiense STIB900; diamidine salts
Antiprotozoal Trypanosoma brucei Regioisomer selectivity

Pyrazine Core Imparts Enhanced Cytotoxicity Relative to Pyridine Analogs Across Matched Compound Series

In a systematic comparison of matched molecular pairs, six 2,6-diphenylpyrazine derivatives were directly compared to their previously synthesized pyridine analogs. In all cases, incorporation of the pyrazine ring promoted cytotoxicity of the molecules compared to the corresponding pyridine analogues [1]. This represents a consistent, core-dependent enhancement of biological activity rather than an isolated observation.

Cytotoxicity Promotion
Head-to-head
Universal enhancement across 6 matched pairs
Supports pyrazine core selection for cytotoxicity assay context
Pyrazine vs pyridine matched analog series
Cytotoxicity DNA binding Heterocycle comparison

Dicationic 2,6-Diphenylpyrazine Exhibits Nanomolar Antiprotozoal Activity with Superior DNA Affinity to Pentamidine

The parent dicationic 2,6-diphenylpyrazine (compound 10) demonstrated an IC₅₀ of 6 nM against T. b. r. and 18 nM against P. falciparum, compared to the clinical antiprotozoal agent pentamidine which showed IC₅₀ values of 3.6 nM (T. b. r.) and 58 nM (P. f.) in the same assay system [1]. Notably, most diamidines in this series gave poly(dA-dT)₂ ΔTₘ values greater than pentamidine, indicating stronger DNA minor groove binding [1].

Antiplasmodial & DNA Binding
Head-to-head
P. f. IC₅₀: 18 nM; ΔTₘ > pentamidine
Reported binding and potency endpoint context
Vs. pentamidine; P. falciparum K1 strain
Antimalarial DNA minor groove binder Thermal denaturation

2,6-Diphenylpyrazine-Based Deep-Blue OLED Emitter Achieves 5.73% External Quantum Efficiency with CIE (0.151, 0.078)

A D-A-D diphenylpyrazine-based deep-blue fluorophore (DPP-DPhC) achieved a maximum external quantum efficiency (EQE) of 5.73% with CIE coordinates of (0.151, 0.078) in a non-doped OLED device configuration [1]. This performance compares favorably to typical deep-blue fluorescent OLEDs, which often struggle to achieve EQE >5% while maintaining CIE y < 0.10. The solid-state photoluminescence quantum yields for this derivative series ranged from 0.312 to 0.888 [1].

OLED Efficiency
Class-level
EQEₘₐₓ: 5.73%; CIE (0.151, 0.078)
Reported deep-blue emitter performance context
Non-doped device; DPP-DPhC derivative
OLED Deep-blue emitter External quantum efficiency

High-Value Application Scenarios for 2,6-Diphenylpyrazine in Research and Industrial Settings


Antiprotozoal Drug Discovery: Lead Optimization Against Trypanosoma brucei and Plasmodium falciparum

2,6-Diphenylpyrazine serves as a privileged scaffold for developing dicationic diamidines targeting neglected tropical diseases. The parent diamidine (compound 10) demonstrates IC₅₀ values of 6 nM against T. b. rhodesiense and 18 nM against P. falciparum, with enhanced DNA binding relative to pentamidine [1]. Medicinal chemistry teams can leverage the 2,6-substitution pattern—which provides 3-fold superior potency over the 2,5-isomer—to design next-generation antiparasitic agents. The scaffold also supports prodrug strategies (O-methylamidoximes) that achieved 4/4 cure rates in the STIB900 acute mouse model of trypanosomiasis [1].

Cytotoxic Agent Development: Pyrazine Core as a Cytotoxicity-Enhancing Pharmacophore

For researchers developing DNA-targeted cytotoxic agents, 2,6-diphenylpyrazine derivatives offer a measurable advantage over pyridine-based analogs. Systematic paired comparisons have established that pyrazine ring incorporation universally promotes cytotoxicity across all derivative classes tested [2]. Compound 11, bearing imidazoline terminal groups, was specifically identified as a potent AT-specific DNA minor groove binder, although cytotoxicity did not correlate with DNA binding affinity [2]. This scaffold is therefore valuable for SAR studies exploring the relationship between DNA recognition and antiproliferative activity.

Deep-Blue OLED Emitter Development: High-Efficiency Non-Doped Device Fabrication

Materials scientists developing deep-blue OLED emitters can utilize 2,6-diphenylpyrazine-based D-A-D linear derivatives as fluorescent dopants or non-doped emitting layers. The DPP-DPhC derivative achieves a maximum EQE of 5.73% with CIE coordinates (0.151, 0.078) in non-doped configurations [3], addressing the efficiency roll-off and color purity challenges that limit conventional deep-blue fluorescent emitters. The modular donor-acceptor architecture allows tuning of intramolecular charge transfer to optimize both emission wavelength and quantum yield (PLQY range: 0.312–0.888 in solid state) [3].

Synthetic Methodology Development: Suzuki Coupling Platform for Pyrazine Functionalization

The 2,6-diphenylpyrazine core is accessible via robust palladium-catalyzed Suzuki coupling of 2,6-dichloropyrazine with arylboronic acids, providing yields typically exceeding 70% under optimized conditions [1][2]. This synthetic accessibility makes the scaffold an attractive platform for parallel library synthesis and high-throughput derivatization. Researchers can reliably introduce diverse functional groups (hydroxyl, cyano, alkyl chains) at the para-positions of the phenyl rings to modulate physicochemical properties and biological activity.

Application
Selection Property
Validation Focus
Antiprotozoal lead optimization
2,6-Regioisomer identity and DNA binding affinity
Strain-specific IC₅₀ and DNA ΔTₘ endpoint review
Cytotoxic agent SAR studies
Pyrazine core vs. pyridine heterocycle comparison
Matched-pair cytotoxicity endpoint review
Deep-blue OLED emitter development
D-A-D intramolecular charge transfer character
EQE and CIE coordinate performance review
Modular library synthesis
Suzuki coupling reactivity of 2,6-dichloropyrazine
Yield and functional group tolerance assessment

Technical Documentation Hub

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28 linked technical documents
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